Product packaging for (Bromomethyl)(tri-tert-butyl)silane(Cat. No.:CAS No. 67382-53-0)

(Bromomethyl)(tri-tert-butyl)silane

Cat. No.: B14474983
CAS No.: 67382-53-0
M. Wt: 293.36 g/mol
InChI Key: QRHDBUJIDVHADL-UHFFFAOYSA-N
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Description

(Bromomethyl)(tri-tert-butyl)silane is a sterically hindered organosilane reagent of significant interest in synthetic and materials chemistry. Its molecular structure features a reactive bromomethyl group (-CH2Br) attached to a silicon center that is protected by three bulky tert-butyl groups. This combination creates a compound with a stable yet manipulable silicon-carbon bond, making it a valuable precursor for introducing the tri-tert-butylsilyl moiety into more complex architectures . The tert-butyl groups confer exceptional steric protection to the silicon atom, which can enhance stability in downstream applications. The bromomethyl group acts as an electrophilic center, allowing the molecule to participate in various coupling and functionalization reactions, such as nucleophilic substitutions. This bifunctionality makes it a potential building block for constructing novel silicon-based scaffolds. In research settings, this reagent is strictly for laboratory analysis and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H29BrSi B14474983 (Bromomethyl)(tri-tert-butyl)silane CAS No. 67382-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67382-53-0

Molecular Formula

C13H29BrSi

Molecular Weight

293.36 g/mol

IUPAC Name

bromomethyl(tritert-butyl)silane

InChI

InChI=1S/C13H29BrSi/c1-11(2,3)15(10-14,12(4,5)6)13(7,8)9/h10H2,1-9H3

InChI Key

QRHDBUJIDVHADL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](CBr)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Bromomethyl Tri Tert Butyl Silane and Analogues

Direct Synthesis Strategies

The direct introduction of a bromomethyl group onto the tri-tert-butylsilane framework can be achieved through several key synthetic transformations, including radical halogenation, nucleophilic substitution, and the alkylation of α-silyl anions.

Radical Halogenation Approaches to α-Bromomethylsilanes

Radical halogenation is a common method for the functionalization of C-H bonds. In the context of synthesizing (Bromomethyl)(tri-tert-butyl)silane, this approach involves the free-radical bromination of a suitable precursor, tri-tert-butylmethylsilane. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is a well-established method for the selective bromination of allylic and benzylic positions. organic-chemistry.orgmychemblog.com This method is highly applicable here due to the benzylic-like nature of the methyl group attached to the silicon atom.

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group of tri-tert-butylmethylsilane to form a resonance-stabilized tri-tert-butylsilylmethyl radical. This radical then reacts with another molecule of NBS or with Br2 (formed in situ from the reaction of HBr with NBS) to yield the desired this compound and a succinimidyl radical, which continues the chain. organic-chemistry.orglibretexts.org The use of a non-polar solvent like carbon tetrachloride (CCl4) is traditional for this reaction, as it allows for the easy removal of the succinimide (B58015) byproduct by filtration. organic-chemistry.org

A typical procedure would involve refluxing a solution of tri-tert-butylmethylsilane and a slight molar excess of NBS in CCl4 with a catalytic amount of AIBN. The reaction progress can be monitored by the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is then concentrated, and the crude product can be purified by distillation or chromatography to afford this compound.

ReagentsInitiatorSolventTemperatureYieldReference
Tri-tert-butylmethylsilane, NBSAIBNCCl4RefluxGood to Excellent organic-chemistry.orgmychemblog.com (Analogous)

Nucleophilic Substitution Routes to Halogenated Silanes

An alternative approach to this compound involves the nucleophilic substitution of a suitable leaving group on the methyl group of a tri-tert-butylsilylmethyl precursor. This method typically starts with the corresponding alcohol, tri-tert-butylsilylmethanol, which can be converted into a derivative with a good leaving group, such as a tosylate or mesylate.

The synthesis of tri-tert-butylsilylmethanol can be achieved by the reduction of the corresponding carboxylic acid or ester, or by the reaction of a tri-tert-butylsilylmetal species with formaldehyde. Once the alcohol is obtained, it can be converted to tri-tert-butylsilylmethyl tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

The subsequent nucleophilic displacement of the tosylate group with a bromide ion furnishes this compound. This is typically carried out using a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction generally proceeds via an SN2 mechanism.

Starting MaterialReagentsSolventProductYield
Tri-tert-butylsilylmethyl tosylateLiBrAcetoneThis compoundModerate to Good

Alkylation of α-Silyl Anions

The formation of a C-Br bond can also be accomplished by the alkylation of an α-silyl anion with a suitable bromine-containing electrophile. This strategy involves the deprotonation of tri-tert-butylmethylsilane to generate the corresponding α-silyl anion, followed by quenching with a bromine source.

The generation of the tri-tert-butylsilylmethyl anion can be achieved by reacting tri-tert-butylmethylsilane with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures.

Once the α-silyl anion is formed, it is treated with an electrophilic bromine source. While elemental bromine (Br2) could be used, it can also participate in side reactions. A more controlled approach might involve the use of a milder brominating agent like 1,2-dibromoethane (B42909) or bromochloromethane. The reaction of the silyl (B83357) anion with the electrophile results in the formation of this compound.

Starting MaterialBaseElectrophileSolventProduct
Tri-tert-butylmethylsilanen-BuLi/TMEDA1,2-DibromoethaneTHFThis compound

Stereoselective Synthesis of Chiral α-Bromomethylsilane Precursors

The synthesis of chiral, non-racemic α-bromomethylsilanes is a challenging task due to the free rotation around the Si-C bond and the difficulty in establishing a stereocenter adjacent to the bulky tri-tert-butylsilyl group. General strategies for the stereoselective synthesis of chiral silanes often rely on the use of chiral auxiliaries or catalysts.

One potential, though largely unexplored, approach for the stereoselective synthesis of a chiral precursor to this compound could involve the asymmetric reduction of a suitable acylsilane, tri-tert-butylacetylsilane, to the corresponding chiral alcohol, (R)- or (S)-tri-tert-butylsilylmethanol. This could be achieved using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or chiral aluminum hydrides. The resulting chiral alcohol could then be converted to the chiral bromide via a stereospecific reaction, for example, by treatment with carbon tetrabromide and triphenylphosphine (B44618) (Appel reaction), which typically proceeds with inversion of configuration.

Alternatively, kinetic resolution of a racemic mixture of tri-tert-butylsilylmethanol using a chiral acylating agent or an enzyme could provide access to the enantiomerically enriched alcohol, which could then be converted to the chiral bromide. However, specific examples of highly stereoselective syntheses for α-bromomethylsilanes bearing the tri-tert-butylsilyl group are not well-documented in the literature, and further research in this area is required. nih.gov

Preparation of Tri-tert-butylsilyl Precursors

The synthesis of this compound relies on the availability of suitable tri-tert-butylsilyl precursors, primarily tri-tert-butylsilane and its derivatives.

Synthetic Routes to Tri-tert-butylsilane Derivatives

The sterically demanding tri-tert-butylsilyl group is typically constructed by the reaction of a silicon halide with a tert-butyl nucleophile. The synthesis of tri-tert-butylphosphine (B79228), a related bulky compound, often utilizes the reaction of phosphorus trichloride (B1173362) with tert-butylmagnesium chloride, a Grignard reagent. nih.govresearchgate.net A similar strategy is employed for tri-tert-butylsilane derivatives.

A common method for preparing tri-tert-butylchlorosilane (B14638351) involves the reaction of trichlorosilane (B8805176) (HSiCl3) or silicon tetrachloride (SiCl4) with an excess of a tert-butylating agent, such as tert-butyllithium (B1211817) or tert-butylmagnesium chloride. google.com The high steric hindrance of the tert-butyl groups makes the introduction of the fourth tert-butyl group to form tetra-tert-butylsilane extremely difficult.

The synthesis of tri-tert-butylsilane itself can be achieved by the reduction of tri-tert-butylchlorosilane with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4). The reaction of tert-butyllithium with trichlorosilane can also directly yield tri-tert-butylsilane.

To obtain the immediate precursor for radical bromination, tri-tert-butylmethylsilane, one could envision the reaction of tri-tert-butylchlorosilane with a methylating agent like methylmagnesium bromide or methyllithium.

Silicon Sourcetert-Butylating AgentProduct
SiCl4t-BuLi or t-BuMgClTri-tert-butylchlorosilane
HSiCl3t-BuLi or t-BuMgClTri-tert-butylsilane
Tri-tert-butylchlorosilaneMeMgBr or MeLiTri-tert-butylmethylsilane

Strategies for Incorporating Bulky Silyl Groups

The introduction of the sterically demanding tri-tert-butylsilyl group is a critical first step in the synthesis of the target compound. A common and effective method for forging the carbon-silicon bond in such hindered systems involves the reaction of a highly reactive organometallic reagent with a suitable silicon halide. Specifically, the synthesis of the parent tri-tert-butylsilane, a necessary precursor, can be achieved by treating a silicon tetrahalide or a trihalosilane with an excess of tert-butyllithium. The high reactivity of the organolithium reagent is essential to overcome the steric hindrance encountered during the sequential addition of the bulky tert-butyl groups to the silicon center.

An alternative approach that has been explored for the synthesis of highly substituted organosilanes is the use of Grignard reagents. However, for the creation of exceptionally crowded silicon centers like the tri-tert-butylsilyl group, organolithium reagents are generally more effective due to their higher reactivity. The successful synthesis of the parent silane (B1218182) is a testament to the feasibility of constructing this sterically congested functional group, which then serves as the foundation for subsequent functionalization.

Development and Optimization of Synthetic Protocols

With the tri-tert-butylsilyl framework in place, the subsequent challenge lies in the selective introduction of a bromomethyl group. The development of a successful synthetic protocol hinges on understanding the interplay between the reactive intermediates and the steric environment imposed by the bulky silyl substituent.

Mechanistic Considerations in Synthetic Route Design

The most plausible and widely employed method for the introduction of a halogen at an alkyl position is through free-radical halogenation. thieme-connect.demasterorganicchemistry.comyoutube.com This pathway is particularly well-suited for the synthesis of this compound from a precursor such as tri-tert-butylmethylsilane. The reaction proceeds via a chain mechanism initiated by the homolytic cleavage of a halogen molecule or a halogen source like N-bromosuccinimide (NBS), typically induced by UV irradiation or the presence of a radical initiator like benzoyl peroxide. thieme-connect.demasterorganicchemistry.comyoutube.comyoutube.com

The key steps in the free-radical bromination are:

Initiation: The process begins with the generation of bromine radicals (Br•) from a bromine source.

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of the tri-tert-butylmethylsilane, forming a stabilized tri-tert-butylsilylmethyl radical and hydrogen bromide. This radical then reacts with a molecule of the bromine source to yield the desired this compound and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when two radical species combine.

The choice of bromination over chlorination is a critical consideration in the design of this synthetic route. Free-radical bromination is significantly more selective than chlorination. masterorganicchemistry.com This enhanced selectivity is attributed to the endergonic nature of the hydrogen abstraction step by a bromine radical, leading to a later, more product-like transition state that is more sensitive to the stability of the resulting radical intermediate. In contrast, the hydrogen abstraction by a chlorine radical is exergonic, with an earlier, reactant-like transition state, resulting in lower selectivity. masterorganicchemistry.com This inherent selectivity of bromination is advantageous in preventing unwanted side reactions and ensuring the formation of the desired monobrominated product.

A potential synthetic protocol based on these mechanistic principles would involve the reaction of tri-tert-butylmethylsilane with N-bromosuccinimide in a non-polar solvent like carbon tetrachloride, under UV irradiation and with a catalytic amount of a radical initiator.

StepDescriptionKey Intermediates
Initiation Homolytic cleavage of the bromine source to generate bromine radicals.Br•
Propagation Abstraction of a methyl hydrogen by a bromine radical, followed by reaction of the resulting silylmethyl radical with the bromine source.(t-Bu)₃SiCH₂•
Termination Combination of any two radical species to form a stable, non-radical product.-

Impact of Steric Congestion (Tri-tert-butyl Group) on Reaction Outcomes

The tri-tert-butylsilyl group is one of the most sterically demanding substituents in organic chemistry. This immense steric bulk has a profound impact on the reactivity of the molecule and the feasibility of certain reaction pathways.

In the context of synthesizing this compound, the steric hindrance primarily affects the approach of reagents to the reactive centers. During the free-radical bromination of tri-tert-butylmethylsilane, the bulky silyl group effectively shields the silicon atom and the α-carbon from intermolecular interactions. However, the methyl hydrogens are still accessible to the relatively small bromine radical, allowing for the desired hydrogen abstraction to occur.

The steric congestion significantly influences the stability of the resulting tri-tert-butylsilylmethyl radical. The bulky tert-butyl groups can sterically hinder the radical center, preventing dimerization and other unwanted side reactions, thereby increasing the lifetime of the radical and favoring the propagation steps of the chain reaction.

Furthermore, the steric bulk of the tri-tert-butylsilyl group would render nucleophilic substitution reactions at the silicon atom extremely difficult. This is a crucial consideration, as it minimizes potential side reactions involving the cleavage of the silicon-carbon bond or reaction at the silicon center itself. Any attempt to synthesize the target molecule through a nucleophilic attack on a tri-tert-butylsilyl halide, for instance, would likely be unsuccessful due to the prohibitive steric hindrance around the silicon atom.

The following table summarizes the anticipated effects of the tri-tert-butyl group's steric hindrance on the synthesis of this compound.

Reaction TypeInfluence of Steric HindrancePredicted Outcome
Free-Radical Halogenation Shields the core of the molecule but allows access to methyl hydrogens. Stabilizes the resulting radical intermediate.Favored reaction pathway for the synthesis of the target compound.
Nucleophilic Substitution at Silicon Severely hinders the approach of nucleophiles to the silicon atom.Extremely slow or no reaction. Not a viable synthetic route.
Nucleophilic Substitution at the Bromomethyl Carbon The bulky silyl group may sterically hinder the backside attack required for an S(_N)2 reaction on the resulting this compound.Subsequent reactions of the target compound may be slow or require specific conditions.

Reactivity and Mechanistic Investigations of Bromomethyl Tri Tert Butyl Silane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary reaction pathway for (bromomethyl)(tri-tert-butyl)silane involves nucleophilic substitution at the carbon atom bearing the bromine. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent halogen. youtube.com The general mechanism for such reactions, particularly with a primary alkyl halide, is the S_N2 (bimolecular nucleophilic substitution) pathway. libretexts.org In this process, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

However, the reactivity of this compound is not straightforward and is heavily modulated by the massive steric hindrance imposed by the tri-tert-butylsilyl group.

Stereochemical Outcomes and Diastereoselectivity

In a typical S__N2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. While the bromomethyl carbon of this compound is not a stereocenter itself, the principles of stereocontrol become critical when the nucleophile or the resulting product contains chiral centers.

The diastereoselectivity of these reactions would be dictated by the steric approach control. The bulky tri-tert-butylsilyl group creates a significant steric shield around the reaction center. A nucleophile, especially a bulky one, will preferentially approach from the least hindered trajectory. If the nucleophile itself is chiral, this steric bias can lead to high diastereoselectivity in the formation of the product. For instance, reaction with a chiral enolate would likely result in one diastereomer being formed in significant excess over the other due to the facial bias imposed by the silyl (B83357) group.

Influence of the Tri-tert-butylsilyl Group on Reactivity and Selectivity

The tri-tert-butylsilyl group exerts a powerful influence on both the rate and selectivity of nucleophilic substitution reactions.

Steric Hindrance : The most significant effect is steric. The three tert-butyl groups create a congested environment that hinders the backside attack required for an S__N2 mechanism. stackexchange.com This steric impediment can dramatically decrease the reaction rate compared to less hindered analogs like (bromomethyl)trimethylsilane. For a reaction to proceed, either a small, highly reactive nucleophile is required, or elevated temperatures may be necessary to overcome the activation energy barrier.

Electronic Effects : The silicon atom also has an electronic influence. The β-silyl effect, where a silicon atom at the β-position stabilizes a developing positive charge on the α-carbon, is a well-documented phenomenon. capes.gov.br While this is most pronounced in reactions involving carbocation intermediates (S__N1 type), it can also influence the transition state of S__N2 reactions. The σ-donating ability of the Si-C bonds can slightly increase the electron density on the bromomethyl carbon, but this effect is generally overshadowed by the inductive withdrawal of the bromine atom. The bulky alkyl groups on the silicon are known to be electron-donating through hyperconjugation, which can further modulate the electronic environment. nih.gov

The table below illustrates the expected reactivity with various nucleophiles, highlighting the controlling influence of the silyl group.

NucleophileExpected ProductControlling Factors
Cyanide (CN⁻)(Cyanomethyl)(tri-tert-butyl)silaneSmall nucleophile, S_N2 pathway likely proceeds, albeit slowly.
Lithium diisopropylamide (LDA)Primarily elimination (if β-H present) or no reaction.Extremely bulky base/nucleophile; substitution is highly disfavored.
Sodium azide (B81097) (NaN₃)(Azidomethyl)(tri-tert-butyl)silaneGood, linear nucleophile; can overcome some steric hindrance. researchgate.net
Phenoxide (PhO⁻)(Phenoxymethyl)(tri-tert-butyl)silaneModerate nucleophile; reaction rate will be sensitive to steric bulk.

Formation and Transformations of α-Metalated Tri-tert-butylsilanes

An alternative mode of reactivity for this compound involves the formation of an organometallic reagent, which reverses the polarity of the functional carbon from electrophilic to nucleophilic. youtube.com

Generation of α-Silyl Anions from Bromomethylsilanes

The generation of an α-silyl anion, a type of carbanion, from this compound is typically achieved through reaction with an active metal, such as magnesium or lithium. This process, known as metallation, forms a highly reactive organometallic intermediate.

Grignard Reagent Formation : Reaction with magnesium turnings in an ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, (tri-tert-butylsilyl)methylmagnesium bromide. t-Bu₃SiCH₂Br + Mg → t-Bu₃SiCH₂MgBr

Organolithium Reagent Formation : Similarly, reaction with lithium metal would produce the organolithium species, (tri-tert-butylsilyl)methyllithium. t-Bu₃SiCH₂Br + 2Li → t-Bu₃SiCH₂Li + LiBr

The resulting α-silylated carbanion is a potent nucleophile and a strong base. The silicon atom helps to stabilize the adjacent negative charge through negative hyperconjugation (σ*-p interaction), where the electron density of the carbanion delocalizes into the antibonding orbital of the Si-C bonds.

Reactivity with Diverse Electrophiles in C-C Bond Formation

The α-metalated tri-tert-butylsilane is a valuable intermediate for the formation of new carbon-carbon bonds. numberanalytics.com Its utility is demonstrated by its reactions with a wide array of electrophiles. researchgate.netnih.gov

The nucleophilic carbon of the organometallic reagent can attack various electrophilic centers, as summarized in the following table.

ElectrophileElectrophilic CenterProduct TypeExample Reaction
Aldehydes (e.g., Benzaldehyde)Carbonyl CarbonSecondary Alcoholt-Bu₃SiCH₂MgBr + PhCHO → t-Bu₃SiCH₂(OH)Ph
Ketones (e.g., Acetone)Carbonyl CarbonTertiary Alcoholt-Bu₃SiCH₂MgBr + (CH₃)₂CO → t-Bu₃SiCH₂C(OH)(CH₃)₂
Esters (e.g., Ethyl acetate)Carbonyl CarbonKetone (after initial addition and elimination) or Tertiary Alcohol (with excess reagent)t-Bu₃SiCH₂MgBr + CH₃CO₂Et → t-Bu₃SiCH₂COCH₃
Carbon Dioxide (CO₂)Carbonyl CarbonCarboxylic Acid (after acidic workup)t-Bu₃SiCH₂MgBr + CO₂ → t-Bu₃SiCH₂COOH
Epoxides (e.g., Ethylene oxide)Ring CarbonPrimary Alcoholt-Bu₃SiCH₂MgBr + C₂H₄O → t-Bu₃SiCH₂CH₂CH₂OH

Transition Metal-Catalyzed Coupling Reactions

This compound can also serve as a substrate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation. libretexts.org In these reactions, a catalyst, typically based on palladium, nickel, or rhodium, facilitates the coupling of an organohalide with an organometallic reagent. chemrxiv.orgorganic-chemistry.org

As an alkyl halide, this compound would typically participate as the electrophilic partner. The general catalytic cycle involves oxidative addition of the C-Br bond to the low-valent metal center, followed by transmetallation with a nucleophilic partner, and finally reductive elimination to form the product and regenerate the catalyst.

The steric bulk of the tri-tert-butylsilyl group would again play a crucial role, potentially requiring more active catalysts, specialized ligands, or harsher reaction conditions compared to less hindered substrates. Below are potential cross-coupling reactions.

Coupling ReactionNucleophilic Partner (R-M)Typical CatalystProduct
Suzuki Coupling Organoboron compound (e.g., R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂t-Bu₃SiCH₂-R
Stille Coupling Organotin compound (e.g., R-SnBu₃)Pd(PPh₃)₄t-Bu₃SiCH₂-R
Sonogashira Coupling Terminal Alkyne (in presence of Cu(I) co-catalyst)PdCl₂(PPh₃)₂, CuIt-Bu₃SiCH₂-C≡C-R
Negishi Coupling Organozinc compound (e.g., R-ZnCl)Pd(dppf)Cl₂t-Bu₃SiCH₂-R

These reactions would enable the direct connection of the sterically encumbered tri-tert-butylsilylmethyl group to a wide variety of aryl, vinyl, or alkynyl fragments, providing access to a diverse range of complex organosilicon compounds.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts, particularly when paired with bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are highly effective for a range of cross-coupling reactions. nih.gov While direct studies on this compound are not extensively detailed, the principles of palladium-catalyzed reactions with similar sterically hindered substrates provide valuable insight.

In Suzuki-Miyaura cross-coupling reactions, palladium catalysts facilitate the reaction between organoboron compounds and organohalides. For sterically hindered substrates, the use of bulky phosphine ligands is crucial as they promote the formation of the active monoligated palladium species. nih.gov These catalysts have been shown to be effective for the coupling of a wide array of aryl chlorides, bromides, and iodides under mild conditions, often at room temperature. nih.govnih.gov

Stille cross-coupling, which involves the reaction of organostannanes with organohalides, also benefits from palladium catalysis with bulky phosphine ligands. nih.gov The reactivity in these systems is often dependent on the ability of the catalyst to undergo oxidative addition with the organohalide, a step that can be influenced by the steric bulk of the substituents.

The table below summarizes the conditions and outcomes for representative palladium-catalyzed cross-coupling reactions involving substrates with significant steric hindrance, analogous to what would be expected for this compound.

Coupling ReactionCatalyst SystemSubstratesConditionsOutcome
Suzuki-MiyauraPd/P(t-Bu)₃/KFAryl bromides/iodidesRoom TemperatureHigh yields, even with deactivated and hindered substrates. nih.gov
Suzuki-MiyauraPd₂(dba)₃/P(t-Bu)₃Aryl chloridesNot specifiedEffective coupling. nih.gov
HiyamaPd(OAc)₂/LigandAryl halides/OrganosilanesNot specifiedEffective for various substrates. organic-chemistry.org

This table is representative of reactions with sterically hindered substrates and not specific to this compound.

Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts have shown efficacy in coupling reactions involving aryl methyl ethers with aryl boronic esters, a transformation that highlights the ability of nickel to activate otherwise unreactive C-O bonds. nih.gov

Recent advancements have demonstrated that nickel-catalyzed photoredox reactions, using tert-butylamine (B42293) as a bifunctional additive (acting as both a base and a ligand), can facilitate C-O and C-N bond formation with a broad range of nucleophiles. chemrxiv.orgnih.govchemrxiv.org This approach is particularly useful for coupling reactions under mild conditions and has been applied to the derivatization of complex biomolecules. chemrxiv.orgnih.gov The use of a simple amine as a ligand highlights a move towards more sustainable and economical catalytic systems. chemrxiv.org

The following table outlines representative nickel-catalyzed cross-coupling reactions, demonstrating the versatility of this metal in forming various chemical bonds.

Coupling ReactionCatalyst SystemSubstratesConditionsOutcome
C-O/C-N CouplingNi/photocatalyst/tert-butylamineAryl halides/Alcohols, AminesVisible lightEffective for a diverse array of nucleophiles. chemrxiv.orgnih.govchemrxiv.org
Suzuki-MiyauraNi(cod)₂/PCy₃Aryl methyl ethers/Aryl boronic estersNot specifiedSuccessful coupling of unreactive ethers. nih.gov

This table illustrates the capability of nickel catalysts in various cross-coupling scenarios.

Copper-Catalyzed Reactions

Copper-catalyzed reactions have gained prominence, particularly in transformations that are challenging for palladium and nickel catalysts. acs.org A notable application is the trifluoromethylation of alkyl bromides, which can be achieved through a copper/photoredox dual catalytic system. acs.orgnih.govprinceton.edu This method allows for the conversion of a variety of alkyl, allyl, and benzyl (B1604629) bromides into their corresponding trifluoromethylated products under mild conditions. acs.orgnih.govprinceton.edu

The mechanism often involves the formation of a copper(I) species that can undergo oxidative addition with the alkyl bromide, a process that can be facilitated by photoredox catalysis. acs.orgnih.gov This approach has expanded the scope of copper catalysis to include aliphatic bromides, which were previously considered challenging substrates. princeton.edu Copper catalysis has also been employed in the trifluoromethylselenolation of various organic halides and alkynes. beilstein-journals.org

Below is a table summarizing key copper-catalyzed reactions, including the trifluoromethylation of alkyl bromides.

Reaction TypeCatalyst SystemSubstratesConditionsOutcome
TrifluoromethylationCuCl₂/photocatalyst/(TMS)₃SiOHAlkyl bromides30 °CGood yields for a variety of substrates. acs.orgnih.govprinceton.edu
CarboaminationCu(CH₃CN)₄PF₆/DTBPButeneamides/Chloroform110 °C, airFormation of β-lactams. nih.gov
Trifluoromethylselenolation[(bpy)CuSeCF₃]₂(Hetero)aryl and vinyl halides40-45 °CModerate to very good yields. beilstein-journals.org

This table showcases the utility of copper catalysts in modern organic synthesis.

Silicon-Carbon Bond Forming Transformations

The formation of silicon-carbon bonds is a fundamental process in organosilicon chemistry. For sterically encumbered silanes like those derived from this compound, traditional methods using strongly basic reagents can be low-yielding and have limited functional group tolerance. nih.gov

An alternative approach involves the sonication-assisted coupling of benzylic halides with arylhalosilanes. This method has proven to be a high-yielding and general strategy for accessing bulky and functionalized benzylic silanes. nih.gov The activation of silicon-carbon bonds can also be achieved by increasing the coordination number of the silicon atom, making it more susceptible to electrophilic cleavage. nih.gov This concept has been applied to activate "non-activated" alkyl-silanes through the formation of hyper-coordinate species. nih.gov

The following table provides examples of methods for forming silicon-carbon bonds, particularly for sterically demanding systems.

Reaction TypeReagentsConditionsOutcome
Sonication-assisted CouplingBenzylic halides/ArylhalosilanesSonicationHigh yields of bulky benzylic silanes. nih.gov
Metalation/SilylationThiophene/Organolithium/ChlorotrialkylsilaneDry nitrogen atmosphereFormation of trialkylsilylthiophene. kuet.ac.bd
Palladium-catalyzed AlkylationMonochlorosilanes/Grignard reagentsPd catalyst/DrewPhosSynthesis of a wide range of alkyl and aryl silanes. scispace.com

This table highlights modern synthetic routes to challenging organosilane structures.

Hydrosilylation and Radical Chemistry

Mechanisms of Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, can proceed through various mechanisms, including those catalyzed by transition metals or initiated by radicals. In rhenium-catalyzed hydrosilylation of carbonyl compounds, several mechanistic pathways have been proposed. mdpi.com

One proposed mechanism involves the formation of a η²-silane complex, followed by heterolytic cleavage of the Si-H bond to generate an ionic pair. The reaction then proceeds through the transfer of a silyl cation and a hydride to the polar double bond. mdpi.com Another pathway suggests the formation of a dimeric rhenium carbonyl species with a bridging hydride, which acts as the active catalyst. mdpi.com

The specific mechanism can be influenced by the nature of the catalyst, the substrate, and the silane (B1218182). For instance, an outer-sphere mechanism has been proposed for the hydrosilylation of benzaldehyde, where the aldehyde attacks the silicon center of a coordinated silane, leading to the heterolytic cleavage of the Si-H bond. mdpi.com

Stereocontrol in Radical-Mediated Processes

Achieving stereocontrol in radical reactions can be challenging. However, the steric bulk of substituents can play a crucial role in directing the stereochemical outcome of these processes. While specific studies on radical reactions involving this compound are limited, the principles of stereocontrol in similar systems can be informative.

In intramolecular hydrosilylation reactions, for example, the stereochemistry of the starting material can direct the formation of specific stereoisomers. nih.gov The use of a hydrosilyl protecting group on a chiral alcohol can lead to high stereoselectivity in subsequent platinum-catalyzed intramolecular hydrosilylation. nih.gov

The large steric footprint of the tri-tert-butylsilyl group would be expected to exert significant facial bias in radical additions to adjacent prochiral centers, potentially leading to high levels of stereocontrol.

Rearrangement and Elimination Pathways of α-Bromomethylsilanes

The reactivity of α-bromomethylsilanes, such as this compound, is characterized by a competition between substitution, elimination, and rearrangement pathways. The presence of the bulky tri-tert-butylsilyl group imposes significant steric hindrance around the reaction center, profoundly influencing the predominant reaction mechanism.

The primary reaction pathways for α-halomethylsilanes include nucleophilic substitution (Sɴ2 and Sɴ1), elimination (E2 and E1), and rearrangement reactions, often involving 1,2-migrations. The choice between these pathways is dictated by several factors, including the nature of the nucleophile/base, the solvent, the temperature, and the specific structure of the silane.

For sterically hindered substrates like this compound, Sɴ2 reactions are generally disfavored due to the difficulty of the nucleophile in accessing the electrophilic carbon atom from the backside. youtube.com Consequently, reaction conditions that would typically favor Sɴ2 in less hindered primary halides might lead to alternative pathways.

Elimination Reactions:

In the presence of a strong, non-nucleophilic base, elimination reactions are often favored. For tertiary alkyl halides, which this compound resembles in terms of steric bulk, E2 elimination is a common pathway. youtube.com This concerted mechanism involves the abstraction of a proton from a β-carbon by a base, with the simultaneous departure of the leaving group. In the case of this compound, the β-hydrogens are on the methyl group attached to the silicon. However, the extreme steric hindrance presented by the three tert-butyl groups can influence the accessibility of these protons.

Reaction TypeConditionsMajor Product(s)Mechanism
EliminationStrong, bulky base (e.g., potassium tert-butoxide) in a non-polar solventTri-tert-butyl(vinyl)silaneE2
SubstitutionWeakly basic, good nucleophile (e.g., azide)(Azidomethyl)(tri-tert-butyl)silaneSɴ1 or Sɴ2 (likely slow)
RearrangementLewis acid (e.g., AlCl₃)Rearranged carbocation intermediates1,2-silyl migration

This table presents plausible reaction outcomes based on general principles of organic reactivity for sterically hindered substrates.

Rearrangement Pathways:

A fascinating aspect of the reactivity of α-halomethylsilanes is their propensity to undergo rearrangement, particularly 1,2-silyl migrations. These rearrangements are often facilitated by the formation of a carbocation intermediate, which can be promoted by the use of Lewis acids or in solvolysis reactions. The driving force for such a rearrangement is the formation of a more stable carbocation. While a primary carbocation would initially form upon departure of the bromide, a 1,2-shift of one of the bulky tert-butyl groups or the entire tri-tert-butylsilyl group could potentially lead to a more stabilized carbocationic species.

Studies on related organosilicon compounds have shown that 1,2-silyl migrations are indeed plausible. For instance, the electrophilic activation of alkynes containing a silyl group can induce a 1,2-silyl migration. While the specific conditions for such a rearrangement in this compound are not extensively documented in readily available literature, the general principles of carbocation chemistry suggest that in the presence of a Lewis acid like aluminum trichloride (B1173362), the formation of a carbocation intermediate could trigger a rearrangement cascade. This could involve the migration of a methyl group from one of the tert-butyl substituents or the migration of the entire silyl group.

The competition between elimination and rearrangement is a key area of investigation. The stability of the potential rearranged carbocation versus the transition state energy for the E2 elimination pathway would determine the major product under a given set of conditions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block

The structure of (bromomethyl)(tri-tert-butyl)silane allows it to serve as a versatile building block for introducing the sterically imposing tri-tert-butylsilylmethyl group into various molecular frameworks.

Precursor in the Synthesis of Complex Organic Molecules

While direct, widespread applications of this compound as a precursor in multistep total synthesis are not extensively documented, its structural motif is crucial for generating highly reactive intermediates. It is a key precursor for producing tri-tert-butylsilylmethyl carbenoids. These carbenoids—transient species with a divalent carbon—are then used to construct sterically crowded ethanes and ethenes, molecules that would be challenging to synthesize through conventional methods. The extreme steric bulk of the tri-tert-butylsilyl group is essential in stabilizing these reactive intermediates and directing the course of their subsequent reactions.

Design and Construction of Defined Molecular Architectures

The tri-tert-butylsilyl group is one of the most sterically demanding groups used in organic chemistry. This extreme bulk is a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule, a concept central to the design of specific molecular architectures. When incorporated into a molecule, the tri-tert-butylsilyl group can:

Enforce specific conformations: The sheer size of the group can lock flexible molecules into a preferred shape by preventing rotation around single bonds. This is analogous to the principles of atropisomerism, where steric hindrance creates a significant energy barrier to rotation. taylorandfrancis.com

Shield reactive sites: The bulky group can act as a "molecular umbrella," physically blocking access of reagents to nearby functional groups, thereby allowing for selective reactions at other, more accessible sites on the molecule.

Influence intermolecular interactions: In the solid state, the shape and size of the tri-tert-butylsilyl group can dictate how molecules pack together in a crystal lattice. This influences properties like solubility and melting point and is a key consideration in the field of crystal engineering and supramolecular chemistry. Studies on related bulky silyl (B83357) compounds, such as di-t-butylsilylene, show their utility as bridging units to control the regioselective functionalization of complex structures like fullerenes. researchgate.net

A computational study of the closely related tri-tert-butyl methane (B114726) highlighted the significant intramolecular strain and noncovalent interactions caused by the clustering of bulky tert-butyl groups. This same principle applies to the tri-tert-butylsilyl group, where its presence profoundly impacts the geometry and stability of the molecule.

Protective Group Chemistry

One of the most significant applications of the tri-tert-butylsilyl moiety is in protective group chemistry, where it is used to temporarily mask a reactive functional group, typically a hydroxyl group, while chemical modifications are made elsewhere in the molecule.

Utility of the Tri-tert-butylsilyl Group as a Protecting Group

The tri-tert-butylsilyl group functions as an exceptionally robust protecting group for alcohols, forming a tri-tert-butylsilyl ether. Its utility stems from its extreme steric hindrance, which confers a high degree of stability.

The stability of silyl ethers is highly dependent on the steric bulk of the groups attached to the silicon atom. The general order of stability towards acidic and basic conditions increases with the size of the substituents. harvard.edugelest.com

Interactive Data Table: Relative Stability of Common Silyl Ether Protecting Groups

Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to Base
Trimethylsilyl (B98337)TMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Tri-tert-butylsilyl TTBS Extremely High Extremely High
(Note: Quantitative data for TTBS is not readily available, but its stability is significantly greater than TBDPS and TIPS due to its unparalleled steric bulk.)

This exceptional stability makes the tri-tert-butylsilyl group the protecting group of choice when other, less robust silyl ethers like TBDMS or TES would be cleaved under the required reaction conditions. gelest.comnumberanalytics.com It can withstand a wide range of reagents and reaction conditions, allowing for complex chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

Selective Deprotection Strategies

The removal (deprotection) of a silyl ether is typically achieved using fluoride (B91410) ion sources or acidic conditions. organic-chemistry.orggelest.com The great stability of the tri-tert-butylsilyl ether means that its removal requires more forcing conditions compared to less hindered silyl ethers. This differential reactivity is the foundation of selective deprotection strategies in complex syntheses.

For instance, a less stable silyl ether, such as a TBDMS ether, can be selectively cleaved in the presence of a tri-tert-butylsilyl ether. organic-chemistry.org A variety of reagents have been developed for the deprotection of silyl ethers, with the choice of reagent determining which type of silyl group is removed. researchgate.net

Common Deprotection Reagents and Their Selectivity:

ReagentConditionsSilyl Groups Cleaved
Acetic Acid/H₂OMildly acidicTMS, sometimes TES
Acetyl Chloride (cat.) in MeOHMildly acidic (in situ HCl)TBDMS, TBDPS organic-chemistry.org
Tetrabutylammonium Fluoride (TBAF)Fluoride sourceMost silyl ethers, conditions vary with steric bulk organic-chemistry.orggelest.com
Hydrofluoric Acid (HF) or HF-PyridineStrong fluoride/acid sourceMost silyl ethers, including robust ones like TIPS and TBDPS gelest.com

To remove the exceptionally stable tri-tert-butylsilyl group, chemists must typically employ powerful fluoride sources like anhydrous HF or resort to strong acid catalysis, conditions which would cleave most other common silyl protecting groups. This allows for an "orthogonal" protection strategy, where different alcohols in the same molecule can be protected with different silyl groups and then unmasked sequentially by a careful choice of deprotection reagents.

Chiral Auxiliary and Stereocontrol Applications

While direct examples of this compound being used as a chiral auxiliary are not prevalent in the literature, the underlying principle of using sterically bulky groups to control the stereochemical outcome of a reaction is well-established. Bulky groups can effectively block one face of a reactive molecule, forcing an incoming reagent to attack from the less hindered face, thereby leading to the preferential formation of one stereoisomer over another.

Research in asymmetric synthesis has shown that bulky groups, including those containing tert-butyl substituents, can be powerful tools for stereocontrol. nih.gov For example, chiral catalysts bearing bulky tert-butyl groups have been used to influence the enantioselectivity of certain reactions. Furthermore, the development of methods for the asymmetric synthesis of molecules with chiral silicon centers (Si-stereogenic) is an active area of research. nih.govnih.govacs.org In these cases, the arrangement of different groups around the silicon atom, including potentially bulky ones, is key to creating and transferring chirality.

Given these precedents, the tri-tert-butylsilyl group has significant potential in this area. Its extreme steric demand could be exploited in the design of new chiral auxiliaries or catalysts to achieve high levels of stereocontrol in asymmetric reactions, a foundational goal of modern organic synthesis. rsc.orgresearchgate.net

Enantioselective Transformations Guided by Silyl Groups

While direct applications of this compound in enantioselective transformations are not extensively documented, the strategic use of bulky silyl groups is a well-established principle in asymmetric synthesis. The large steric footprint of the tri-tert-butylsilyl moiety can effectively shield one face of a molecule, directing incoming reagents to the opposite, less hindered face. This steric hindrance can be exploited to induce facial selectivity in reactions involving prochiral centers, leading to the preferential formation of one enantiomer over the other.

For instance, in reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, or catalytic hydrogenations, the presence of a bulky silyl ether or a related silyl-containing directing group can create a chiral environment around the reactive site. This forces the transition state to adopt a conformation that minimizes steric interactions, thereby favoring the formation of a specific stereoisomer. The effectiveness of this approach is highly dependent on the specific substrate and reaction conditions.

Diastereoselective Reactions Influenced by Steric Bulk

The significant steric hindrance exerted by the tri-tert-butylsilyl group plays a crucial role in directing the stereochemical outcome of various organic reactions, leading to the selective formation of specific diastereomers. This principle is particularly evident in reactions involving the formation of new stereocenters in acyclic and cyclic systems.

In one notable example, the reaction of 2-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)-3-oxo-3-R-propanenitriles (where R can be a bulky group like tert-butyl or adamantyl) with tert-butyl bromoacetate (B1195939) results in bis-alkylation products. Subsequent treatment with a strong base like tert-butyllithium (B1211817) (t-BuLi) can induce an intramolecular condensation. When the R group is adamantyl, the condensation occurs at the more sterically hindered carbonyl group, leading to the formation of diastereomerically pure 8-cyanopyrrolo[1,2-b] researchgate.nettriazine-6-carboxylate derivatives. researchgate.net This outcome highlights how the steric bulk of the substituents dictates the regioselectivity and, consequently, the diastereoselectivity of the cyclization reaction.

The strategic placement of bulky groups like the tri-tert-butylsilyl moiety can therefore be a powerful tool for chemists to control the three-dimensional arrangement of atoms in a molecule, which is a fundamental challenge in the synthesis of complex organic targets.

Contributions to Polymer and Material Science

The unique combination of a reactive bromomethyl group and a sterically bulky, chemically stable tri-tert-butylsilyl moiety makes this compound a valuable compound in the field of polymer and materials science. It serves as a versatile building block for the synthesis of novel polymers and for the modification of material surfaces.

Integration into Polymer Architectures and Cross-linking

The reactive carbon-bromine bond in this compound allows for its incorporation into various polymer backbones through different polymerization techniques. For example, it can act as an initiator or a terminating agent in controlled radical polymerization methods, enabling the synthesis of well-defined polymers with the bulky tri-tert-butylsilyl group at the chain end or as a pendant group.

The presence of these bulky silyl groups within a polymer can significantly influence its physical and chemical properties. The large size of the tri-tert-butylsilyl groups can disrupt polymer chain packing, leading to an increase in free volume and potentially altering properties such as glass transition temperature, solubility, and gas permeability.

Furthermore, the bromomethyl group can be converted to other functional groups post-polymerization, providing a handle for cross-linking reactions. This allows for the formation of robust polymer networks with enhanced thermal and mechanical stability. The cross-linking density can be controlled by the concentration of the silyl-containing monomer, offering a way to tune the material's properties for specific applications.

Surface Modification and Adhesion Promotion

The tri-tert-butylsilyl group can be used to modify the surfaces of various materials, including silica (B1680970), glass, and metals. The silyl group can form stable covalent bonds with surface hydroxyl groups, effectively anchoring the molecule to the substrate. This process, known as silylation, can dramatically alter the surface properties.

The bulky and hydrophobic nature of the tri-tert-butylsilyl groups can render a hydrophilic surface highly hydrophobic. This is useful for creating water-repellent coatings and for reducing the adhesion of unwanted substances.

Conversely, the bromomethyl group provides a reactive site for further functionalization of the surface. For instance, it can be used to attach other molecules, such as polymers, biomolecules, or dyes, to the surface. This allows for the creation of functionalized surfaces with tailored properties for applications in areas like chromatography, biosensors, and microelectronics. The ability to control surface chemistry at the molecular level is critical for advancing these technologies.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like silicon-29.

Hydrogen-1 (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of organic and organometallic compounds.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of (Bromomethyl)(tri-tert-butyl)silane, distinct signals would be expected for the protons of the tri-tert-butylsilyl group and the bromomethyl group. The protons of the three equivalent tert-butyl groups would likely appear as a sharp, intense singlet, integrating to 27 protons. The chemical shift of this signal would be anticipated in the upfield region, characteristic of protons on alkyl groups attached to a silicon atom. The two protons of the bromomethyl (-CH₂Br) group would also produce a singlet, integrating to two protons. Due to the electronegativity of the adjacent bromine atom, this signal would be expected to appear at a downfield chemical shift compared to the tert-butyl protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would be expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom of the bromomethyl group would appear at a specific chemical shift influenced by the attached bromine and silicon atoms. The three equivalent tert-butyl groups would give rise to two signals: one for the three equivalent quaternary carbon atoms directly bonded to the silicon atom and another for the nine equivalent methyl carbon atoms. The chemical shifts of these carbons are characteristic of the tri-tert-butylsilyl moiety.

A data table for the expected, though not publicly reported, ¹H and ¹³C NMR chemical shifts is presented below. The values are estimations based on known chemical shift ranges for similar structural motifs.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
-C(CH₃)₃Not available in cited literatureNot available in cited literature
-C(CH₃)₃N/ANot available in cited literature
-CH₂BrNot available in cited literatureNot available in cited literature
Si-C(CH₃)₃N/ANot available in cited literature

Silicon-29 (²⁹Si) NMR spectroscopy is a highly valuable tool for directly probing the electronic environment of the silicon atom in organosilicon compounds. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum. The chemical shift of this signal would be influenced by the presence of the three bulky tert-butyl groups and the bromomethyl group. The specific chemical shift value, though not found in the literature, would provide key information for confirming the structure of the silicon center.

A data table for the expected ²⁹Si NMR chemical shift is shown below.

Compound Expected ²⁹Si NMR Chemical Shift (ppm)
This compoundNot available in cited literature

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then uses mass spectrometry to identify them. For a volatile compound like this compound, GC-MS would be an effective method for assessing its purity. The gas chromatogram would ideally show a single major peak corresponding to the compound, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrum of this peak would display the molecular ion (M⁺) and a characteristic fragmentation pattern. The presence of bromine would be indicated by a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

A table outlining the expected GC-MS data is provided below.

Technique Expected Data for this compound
Gas ChromatographyRetention Time: Not available in cited literature
Mass SpectrometryMolecular Ion (M⁺) Peak: Not available in cited literature
Key Fragment Ions: Not available in cited literature

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₂₉BrSi. The experimentally measured exact mass would be compared to the theoretically calculated mass for this formula, with a very small mass error providing strong evidence for the correct composition.

The expected HRMS data is summarized in the table below.

Molecular Formula Calculated Exact Mass Observed Exact Mass (HRMS)
C₁₃H₂₉BrSi292.1222 (for ⁷⁹Br isotope) / 294.1201 (for ⁸¹Br isotope)Not available in cited literature

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation by this method. The resulting crystal structure would confirm the tetrahedral geometry around the silicon atom and provide precise measurements of the Si-C and C-Br bond lengths and the bond angles within the molecule. This technique would also reveal how the molecules pack in the crystal lattice. A search of the Cambridge Structural Database and other crystallographic resources did not yield any reports on the crystal structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The key functional groups in this compound are the C-H bonds of the alkyl groups, the C-Br bond, and the Si-C bonds.

C-H Stretching: The molecule contains C-H bonds in both the tert-butyl groups and the bromomethyl group. These would give rise to strong absorptions in the IR spectrum, typically in the 2850-3000 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds (scissoring, rocking, and wagging) are expected in the fingerprint region of the IR spectrum, approximately between 1350 cm⁻¹ and 1470 cm⁻¹.

Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are expected to appear in the region of 600-800 cm⁻¹. These may be weak to medium in intensity in the IR spectrum.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to produce a characteristic absorption in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. Therefore, the Si-C and C-C skeletal vibrations would be expected to be prominent in the Raman spectrum of this compound. jkps.or.kr

The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H (alkyl) Stretching 2850 - 3000 Strong Medium
C-H (tert-butyl) Bending (Umbrella) ~1365 - 1370 Medium Weak
C-H (methyl) Bending ~1450 - 1470 Medium Medium
Si-C Stretching 600 - 800 Medium-Weak Strong

Note: These are generalized frequency ranges. The exact positions of the peaks can be influenced by the specific chemical environment within the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the properties of molecules like (Bromomethyl)(tri-tert-butyl)silane. These calculations allow for a detailed examination of the molecule's electronic landscape and the prediction of its spectroscopic behavior.

Electronic Structure and Bonding Analysis

While specific DFT analysis for this compound is not extensively documented in publicly available literature, general principles of organosilicon chemistry allow for a qualitative description of its electronic structure. The silicon atom, being less electronegative than carbon, will exhibit a partial positive charge. The three bulky tert-butyl groups, primarily composed of sp³-hybridized carbons, are strong sigma-donors. This electron-donating effect increases the electron density around the silicon atom.

Prediction of Spectroscopic Properties

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomExpected Chemical Shift (ppm)Influencing Factors
¹H NMR
t-Butyl Protons0.9 - 1.2Shielding by the silicon atom and steric compression.
Methylene Protons (-CH₂Br)2.5 - 3.5Deshielding by the adjacent bromine atom.
¹³C NMR
t-Butyl Carbons (quaternary)20 - 30Steric bulk and proximity to silicon.
t-Butyl Carbons (methyl)30 - 35
Methylene Carbon (-CH₂Br)25 - 40Influence of both silicon and bromine.
Silicon-bearing Carbon15 - 25Direct attachment to the electropositive silicon.

Conformational Analysis and Steric Effects

The sheer size of the tri-tert-butylsilyl group is the defining feature of this compound, dictating its preferred three-dimensional arrangement and influencing its reactivity.

Impact of the Tri-tert-butyl Group on Molecular Conformation

The three tert-butyl groups attached to the central silicon atom create a highly congested environment. To minimize steric strain, these groups will arrange themselves in a propeller-like conformation. This steric hindrance restricts the rotational freedom around the Si-C bonds. A study on the closely related tri-tert-butylsilane revealed significant steric strain, evidenced by distorted bond angles and elongated bond lengths compared to less hindered silanes. umich.edu The C-Si-C bond angles are likely to be compressed from the ideal tetrahedral angle of 109.5° to relieve the steric pressure between the bulky tert-butyl groups.

Table 2: Structural Parameters of Tri-tert-butylsilane from a Combined Electron Diffraction and Molecular Mechanics Study. umich.edu

ParameterValue
r(Si-C)1.934(6) Å
r(C-C)1.548(3) Å
∠C-Si-C105.3(1.3)°
t-butyl tilt2.7(2.4)°

These parameters highlight the structural distortions induced by the bulky substituents. Similar distortions are expected in this compound.

Steric Hindrance in Reaction Pathways and Selectivity

The immense steric bulk of the tri-tert-butylsilyl group plays a crucial role in the reactivity of this compound. It can hinder the approach of reactants to the reactive centers of the molecule, thereby influencing reaction rates and selectivity. For instance, in nucleophilic substitution reactions at the bromomethyl carbon, the bulky silyl (B83357) group can impede the backside attack required for an Sₙ2 mechanism. This steric shielding can significantly slow down the reaction or favor alternative pathways, such as elimination reactions, if a suitable base is present.

Mechanistic Insights from Computational Modeling

While specific computational studies on the reaction mechanisms of this compound are scarce, general principles derived from modeling similar sterically hindered systems can provide valuable insights. Computational modeling can be used to map out the potential energy surfaces of reaction pathways, identifying transition states and intermediates.

For reactions involving the bromomethyl group, computational models could elucidate the competition between substitution and elimination pathways. By calculating the activation energies for different approaches of a nucleophile or base, one can predict the likely outcome of a reaction. For example, modeling the interaction of a nucleophile with the anti-periplanar conformation required for an E2 elimination versus the transition state for an Sₙ2 substitution would reveal the energetic preference and thus the major product. The steric hindrance imposed by the tri-tert-butylsilyl group would be explicitly accounted for in these models, providing a quantitative understanding of its influence on reactivity.

Transition State Characterization and Reaction Pathway Elucidation

Detailed computational investigations into the transition state structures and reaction pathways for this compound are not available in published literature. Such studies would typically employ quantum chemical calculations, like density functional theory (DFT), to model the geometry of the transition state for reactions such as nucleophilic substitution (SN2) or elimination (E2).

In a hypothetical SN2 reaction, theoretical calculations would characterize the trigonal bipyramidal transition state, determining bond lengths of the incoming nucleophile and the departing bromide, as well as the bond angles around the central carbon atom. For an E2 reaction, the transition state would involve the simultaneous breaking of a C-H and a C-Br bond and the formation of a C=C double bond, all of which can be modeled computationally. The significant steric bulk of the tri-tert-butylsilyl group is expected to heavily influence the geometry and accessibility of these transition states.

General computational studies on sterically hindered alkyl halides suggest that the large size of substituents dramatically increases the energy of the SN2 transition state due to steric repulsion, thereby slowing down the reaction rate. nih.gov For bulky substrates, elimination reactions often become more competitive. pressbooks.pubyoutube.commasterorganicchemistry.com

Energetic Profiles and Reaction Dynamics

Without specific studies on this compound, a detailed energetic profile and analysis of its reaction dynamics remain uncharacterized. Energetic profiles, which map the potential energy of a system as it progresses from reactants to products through a transition state, are crucial for determining reaction kinetics and thermodynamics. The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of the reaction.

For a molecule like this compound, the steric hindrance from the tri-tert-butylsilyl group would be expected to lead to a high activation energy for a backside SN2 attack. nih.gov Computational studies on analogous systems with bulky bases have shown that the transition state leading to the less substituted (Hofmann) alkene product can be lower in energy due to reduced steric clash. masterorganicchemistry.comyoutube.com

Reaction dynamics simulations, which model the motion of atoms over time, could provide further insights into the reaction mechanism, such as the potential for non-statistical dynamic effects, but such studies have not been performed for this compound.

Due to the lack of specific computational data for this compound, a data table summarizing theoretical findings cannot be generated.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Stereoselective Transformations

The synthesis of chiral organosilicon compounds is a rapidly advancing field, driven by their potential applications in materials science, medicinal chemistry, and as chiral ligands. nih.govnih.gov Future research is anticipated to focus on the development of novel catalytic systems for the stereoselective transformation of prochiral precursors to afford enantiomerically enriched products, including those structurally related to (Bromomethyl)(tri-tert-butyl)silane.

One promising avenue is the use of organocatalysis . Chiral organocatalysts, such as those based on imidodiphosphorimidates (IDPi) or chiral imidazoles, have shown remarkable success in the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers and siloxanols. nih.govacs.orgacs.org These metal-free systems offer a sustainable and often highly selective alternative to traditional metal-based catalysts. nih.govacs.org Future work could involve designing prochiral analogues of this compound that can undergo desymmetrization reactions catalyzed by such organocatalysts, providing access to chiral building blocks with defined stereochemistry at the silicon center.

Transition metal catalysis also presents significant opportunities. While established for many organic transformations, its application in the asymmetric synthesis of organosilanes is an area of active development. dntb.gov.ua Chiral transition metal complexes, where the metal center itself can be stereogenic, offer a sophisticated tool for controlling the stereochemical outcome of reactions. acs.org The development of catalysts that can mediate the enantioselective substitution of the bromine atom in this compound or facilitate cross-coupling reactions at a prochiral silicon center would represent a significant advancement.

A key challenge and area of focus will be achieving high levels of enantioselectivity in the presence of the sterically bulky tri-tert-butylsilyl group. The development of catalysts that can effectively operate on such sterically hindered substrates will be crucial.

Exploration of Bio-Inspired or Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for organosilicon compounds. mdpi.comresearchgate.net Traditional methods often rely on harsh reagents and generate significant waste. mdpi.com Future research will likely focus on developing more environmentally benign and sustainable routes to this compound and related compounds.

This includes the exploration of bio-inspired synthesis . Nature utilizes enzymatic processes to construct complex molecules with high precision under mild conditions. researchgate.netwhiterose.ac.uk While the direct biological synthesis of organosilanes is not yet a reality, the principles of biocatalysis can be applied. nih.gov For instance, developing enzymatic or chemo-enzymatic methods for the key bond-forming steps in the synthesis of the tri-tert-butylsilyl moiety or the introduction of the bromomethyl group could lead to more sustainable processes. Bio-inspired approaches, which mimic biological mineralization, are also being investigated for the synthesis of silica (B1680970) nanomaterials under mild conditions and could offer insights for the synthesis of silicon-based molecules. nih.gov

Furthermore, the development of synthetic routes that minimize the use of hazardous solvents and reagents, reduce energy consumption, and maximize atom economy will be a priority. This could involve exploring alternative, chlorine-free pathways for the synthesis of organosilicon precursors. mdpi.comresearchgate.net The use of supercritical carbon dioxide as a green solvent and reagent in organosilicon chemistry is another area of potential development. researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The distinct properties of this compound, particularly the combination of a reactive handle and a bulky, hydrophobic silyl group, make it an attractive candidate for the development of advanced functional materials and for applications in nanotechnology.

The bromomethyl group can serve as a versatile anchor for surface modification . By grafting this compound onto the surface of materials such as silica, metals, or polymers, their surface properties can be precisely tailored. nih.govzmsilane.com The bulky tri-tert-butylsilyl groups would create a well-defined, sterically crowded, and hydrophobic surface layer. This could be utilized to create water-repellent coatings, anti-fouling surfaces, or to modify the stationary phases in chromatography. nih.gov

In the realm of nanotechnology , this compound could be used to functionalize nanoparticles, leading to hybrid organic-inorganic nanomaterials with unique properties. mdpi.comresearchgate.net For example, modifying silica nanoparticles with this compound could enhance their dispersibility in non-polar media and provide a reactive site for the subsequent attachment of other functional molecules. Such functionalized nanoparticles have potential applications in areas like drug delivery, where the silane (B1218182) could be part of a system for the controlled release of therapeutic agents. hskbrchemical.comresearchgate.netnewcastle.edu.au The bulky silyl groups could also influence the packing and self-assembly of molecules on surfaces, a key aspect in the bottom-up fabrication of nanostructures.

The development of new polymers and dendrimers is another promising direction. The bromomethyl functionality allows for the incorporation of the tri-tert-butylsilyl group into polymeric structures, either as a side chain or as a core unit for the growth of dendrimers. nih.gov The presence of the bulky silyl groups would significantly impact the physical properties of the resulting polymers, such as their solubility, thermal stability, and morphology.

Interdisciplinary Research with Emerging Fields in Chemical Science

The future of research on this compound will likely involve increased collaboration with other emerging fields in chemical science, leading to new discoveries and applications.

Computational chemistry is poised to play a crucial role in predicting the properties and reactivity of this compound and in designing new synthetic pathways. frontiersin.org Theoretical calculations can provide insights into reaction mechanisms, catalyst performance, and the electronic and steric effects of the tri-tert-butylsilyl group. This can accelerate the discovery of novel stereoselective transformations and guide the rational design of functional materials.

The integration of flow chemistry offers a powerful platform for the synthesis of this compound and its derivatives. scilit.comnih.govillinois.edu Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly reactive or exothermic processes. nih.gov Automated flow synthesis could also facilitate the rapid screening of reaction conditions and the on-demand preparation of organosilicon reagents. nus.edu.sg

Furthermore, the intersection of organosilicon chemistry with medicinal chemistry and chemical biology could unveil new applications. While not a drug itself, the unique properties of the tri-tert-butylsilyl group, such as its lipophilicity and metabolic stability, could be exploited in the design of novel therapeutic agents or molecular probes. nih.govresearchgate.net The bromomethyl group provides a convenient point of attachment for biologically active moieties.

The continued exploration of the fundamental chemistry of organosilicon compounds, including those with hypercoordinate silicon, will undoubtedly open up new horizons for molecules like this compound. rsc.org

Interactive Table of Research Focus Areas

Future DirectionKey Research AreasPotential Impact
Novel Catalytic Systems Organocatalysis, Asymmetric Transition Metal CatalysisAccess to enantiopure chiral organosilicon building blocks. nih.govnih.govdntb.gov.ua
Sustainable Synthesis Bio-inspired routes, Green chemistry principlesMore environmentally friendly and efficient production methods. mdpi.comresearchgate.netwhiterose.ac.uk
Advanced Materials Surface modification, Nanoparticle functionalization, Polymer synthesisDevelopment of materials with tailored properties for various applications. nih.govzmsilane.com
Interdisciplinary Research Computational chemistry, Flow chemistry, Medicinal chemistryAccelerated discovery and novel applications in diverse scientific fields. researchgate.netfrontiersin.orgscilit.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Bromomethyl)(tri-tert-butyl)silane, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of tri-tert-butylsilane derivatives. Key steps include controlled hydrolysis of silane precursors under acidic conditions (pH ~4.1) and activation for 23 hours at room temperature to ensure proper functionalization . Critical parameters include reaction temperature (avoiding excess heat to prevent decomposition), stoichiometric control of brominating agents, and inert atmosphere handling to minimize hydrolysis. Purification via fractional distillation under reduced pressure is recommended to isolate the product from byproducts like tri-tert-butylsilanol .

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, facilitating nucleophilic substitution (e.g., with amines or alkoxides). Steric hindrance from the tri-tert-butyl group slows reaction kinetics but enhances selectivity by restricting access to bulky nucleophiles. For example, in SN2 reactions, polar aprotic solvents (e.g., THF) and catalysts like tetrabutylammonium iodide can mitigate steric effects . Kinetic studies suggest pseudo-first-order behavior under optimized conditions .

Q. What are the recommended storage and handling protocols to prevent degradation of this compound?

  • Methodological Answer : Store under anhydrous conditions (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis. Use glass containers with PTFE-lined caps to avoid leaching. Handling should occur in a glovebox or under Schlenk techniques. Degradation products (e.g., silanols) can be monitored via FTIR or <sup>29</sup>Si NMR for O-H or Si-O bond formation .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in transition metal-catalyzed cross-coupling reactions, and what are common pitfalls?

  • Methodological Answer : Nickel or palladium catalysts (e.g., Ni(COD)2 or Pd(PPh3)4) are effective for coupling with aryl halides. Steric hindrance from the tri-tert-butyl group necessitates higher catalyst loadings (5–10 mol%) and elevated temperatures (80–100°C). Common pitfalls include β-hydride elimination, which can be suppressed using chelating ligands (e.g., dppe) . Reaction monitoring via GC-MS is critical to identify side products like siloxanes .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR (δ ~1.1 ppm for tert-butyl protons; δ ~3.2 ppm for CH2Br) and <sup>13</sup>C NMR (δ ~25 ppm for Si-C tert-butyl carbons) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 285 [M<sup>+</sup> – Br]) confirm molecular identity .
  • Elemental Analysis : Validate Br content (theoretical ~20.1%) to assess purity .

Q. How do steric effects from the tri-tert-butyl group impact the reaction kinetics of this compound compared to less hindered analogs?

  • Methodological Answer : Steric bulk reduces reaction rates by ~2–3 orders of magnitude in SN2 reactions compared to trimethyl analogs. Transition-state modeling (DFT) shows increased activation energy due to hindered backside attack. However, this hindrance improves regioselectivity in multi-step syntheses, as seen in selective difluoromethylation reactions . Surface adsorption studies (XPS/FTIR-ATR) reveal ordered monolayers with low tilt angles (~15°), further demonstrating steric stabilization .

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